4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.2 g/mol . This compound is characterized by its hydroxy group at the 4th position and a carboxylic acid group at the 1st position on a tetrahydronaphthalene ring system. It is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of methyl naphthalene to form formaldehyde, followed by a reduction reaction to yield the desired compound . Another method includes the use of 1-naphthoic acid as a starting material, which undergoes hydrogenation and subsequent hydroxylation to produce the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation and reduction reactions under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 4-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-methanol.
Substitution: Formation of 4-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Scientific Research Applications
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the compound’s reactivity and interactions .
Comparison with Similar Compounds
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
8-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Has the hydroxy group at a different position, leading to different reactivity and applications.
1-Naphthalenamine, 5,6,7,8-tetrahydro-: Contains an amino group instead of a hydroxy group, resulting in different chemical properties and uses.
Uniqueness: 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific functional groups and their positions on the naphthalene ring. This configuration allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H12O3 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6,12H,1-4H2,(H,13,14) |
InChI Key |
PESATWODUIGPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)C(=O)O)O |
Origin of Product |
United States |
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